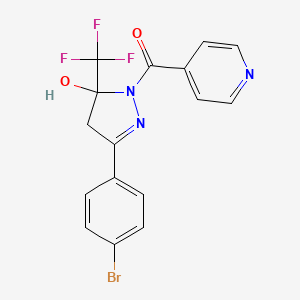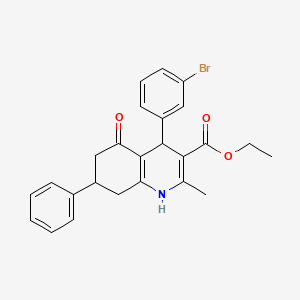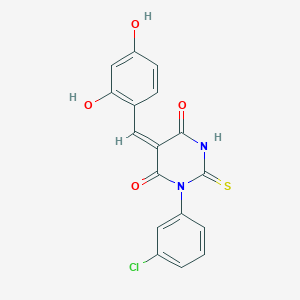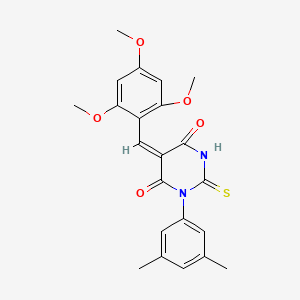![molecular formula C23H21FN2O3S B4962450 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide often involves catalyzed reactions, with methods such as the use of dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation showing efficiency in synthesizing dihydroquinazolin derivatives (Chen et al., 2015). Such methods highlight the importance of environmentally friendly procedures in the synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of compounds akin to this compound can be elucidated using various spectroscopic techniques. Studies on similar compounds have revealed detailed structural insights, showing how modifications in the molecular structure can impact the compound's properties and reactivity (Akkurt et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural components. For instance, the presence of the benzenesulfonamide moiety can significantly affect the compound's behavior in various chemical reactions, including its potential to undergo substitution reactions, cyclizations, and interactions with metal ions (Ichikawa et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be analyzed through techniques like X-ray crystallography, providing valuable information on the compound's stability and suitability for various applications (Yelenich et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under different conditions, and the ability to form complexes with metals, are critical for understanding the applications and handling of these compounds. Studies on similar sulfonamide compounds have shown a range of activities, from antimicrobial properties to interactions with biological molecules (Buemi et al., 2019).
作用机制
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells . Tubulin polymerization is a critical process in cell division, and disruption of this process can lead to cell death, making it a common target for anti-cancer drugs .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , which are part of the larger cell cycle control pathway . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell division , leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful as an anti-cancer agent . .
安全和危害
The safety and hazards associated with these compounds can vary widely depending on their specific structure. For example, for 3,4-Dihydro-2(1H)-quinolinone, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash with plenty of water if it comes into contact with skin .
未来方向
The future directions for research on these compounds are likely to involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of quinazolinone and its derivatives, there is significant interest in developing novel synthetic routes towards these pharmaceutically important scaffolds .
生化分析
Biochemical Properties
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of tubulin polymerization, which is essential for cell division and intracellular transport . The compound interacts with tubulin, a protein that forms microtubules, by binding to its active site and preventing polymerization. This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell survival. It downregulates the expression of anti-apoptotic proteins and upregulates pro-apoptotic proteins, thereby promoting programmed cell death . Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This binding prevents the formation of the mitotic spindle, essential for chromosome segregation during cell division, leading to cell cycle arrest . Furthermore, the compound induces the activation of caspases, a family of proteases involved in apoptosis, by promoting the release of cytochrome c from mitochondria . This cascade of events ultimately results in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to the development of resistance in some cancer cell lines . This resistance is often associated with mutations in the tubulin gene, which reduce the binding affinity of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss, hepatotoxicity, and myelosuppression . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism also influences its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its intracellular concentration and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOVOYGWHVYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)


![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)